molecular formula C9H12N2O3 B1405876 Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate CAS No. 1630096-71-7

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate

Cat. No.: B1405876
CAS No.: 1630096-71-7
M. Wt: 196.2 g/mol
InChI Key: HIOXBJUAJSRZGE-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O3 This compound is characterized by a fused pyrano-pyrazole ring system, which imparts unique chemical and biological properties

Scientific Research Applications

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesis of pyrano[2,3-c]pyrazole derivatives, including Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate, has seen significant progress in recent years, particularly with the integration of green methodologies . Future research directions include further advancing green chemistry practices and exploring the biological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with an aldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the heteroatoms present.

    Indole Derivatives: Indole-based compounds also exhibit a fused ring system and are widely studied for their biological activities.

Uniqueness

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOXBJUAJSRZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146866
Record name Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630096-71-7
Record name Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630096-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate

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